molecular formula C19H17N3O6S B12794451 Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate CAS No. 93893-64-2

Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate

Cat. No.: B12794451
CAS No.: 93893-64-2
M. Wt: 415.4 g/mol
InChI Key: ZPAXDLOKQDURNR-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate is a complex organic compound with a unique structure that includes both azo and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate typically involves multiple steps The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The carbamate group may also play a role in modulating the compound’s activity by forming stable complexes with metal ions and other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate: shares similarities with other azo compounds and carbamates, such as:

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

93893-64-2

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C19H17N3O6S/c1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23/h3-10,23-24H,1-2H3,(H,20,25)

InChI Key

ZPAXDLOKQDURNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O

Origin of Product

United States

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